molecular formula C17H19NO3 B14747422 (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene CAS No. 468-22-4

(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene

Cat. No.: B14747422
CAS No.: 468-22-4
M. Wt: 285.34 g/mol
InChI Key: HATSAIPBKRRCME-RIJFORKLSA-N
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Description

(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraene is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene shares structural similarities with other polycyclic compounds, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

468-22-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene

InChI

InChI=1S/C17H19NO3/c1-19-12-2-3-17-4-5-18(16(17)7-12)9-11-6-14-15(8-13(11)17)21-10-20-14/h2-3,6,8,12,16H,4-5,7,9-10H2,1H3/t12?,16-,17-/m1/s1

InChI Key

HATSAIPBKRRCME-RIJFORKLSA-N

Isomeric SMILES

COC1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)C=C1

Canonical SMILES

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C=C1

Origin of Product

United States

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